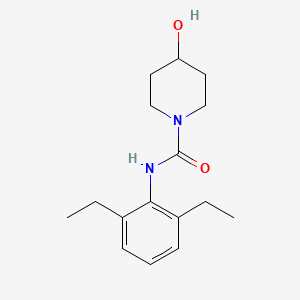
N-(2,6-diethylphenyl)-4-hydroxypiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-diethylphenyl)-4-hydroxypiperidine-1-carboxamide, also known as JNJ-42165279, is a novel compound that has gained considerable attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in preclinical studies.
作用机制
The mechanism of action of N-(2,6-diethylphenyl)-4-hydroxypiperidine-1-carboxamide is not fully understood. However, it has been reported to act as a selective sigma-1 receptor agonist. The sigma-1 receptor is a chaperone protein that is involved in several cellular processes, including calcium signaling, oxidative stress, and protein folding. Activation of the sigma-1 receptor has been shown to modulate neurotransmitter release, reduce inflammation, and promote neuroprotection.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-4-hydroxypiperidine-1-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been reported to reduce neuropathic pain, anxiety, and depression-like behaviors in animal models. It has also been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). The compound has been reported to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
One of the main advantages of N-(2,6-diethylphenyl)-4-hydroxypiperidine-1-carboxamide is its high selectivity for the sigma-1 receptor. This makes it an ideal compound for studying the role of the sigma-1 receptor in several disease conditions. The compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental setups.
未来方向
There are several future directions for the research on N-(2,6-diethylphenyl)-4-hydroxypiperidine-1-carboxamide. One of the areas of interest is the development of more potent and selective sigma-1 receptor agonists. Another area of interest is the investigation of the compound's effects on other disease conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound's potential as a neuroprotective agent and its ability to modulate neuroinflammation make it an attractive candidate for further research. Additionally, the compound's effects on synaptic plasticity and learning and memory are also areas of interest for future studies.
Conclusion:
In conclusion, N-(2,6-diethylphenyl)-4-hydroxypiperidine-1-carboxamide is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications. The compound's high selectivity for the sigma-1 receptor and its neuroprotective properties make it an attractive candidate for further research. The compound's effects on neuropathic pain, anxiety, and depression-like behaviors, as well as its ability to modulate neuroinflammation, make it a potential candidate for the treatment of several disease conditions. Further studies are needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
合成方法
The synthesis of N-(2,6-diethylphenyl)-4-hydroxypiperidine-1-carboxamide involves the reaction of 2,6-diethylphenylamine with 4-chlorobutyronitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to reduction using sodium borohydride to yield the final product. This method has been reported in the literature and has been optimized for high yield and purity.
科学研究应用
N-(2,6-diethylphenyl)-4-hydroxypiperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in several disease conditions. The compound has shown promising results in preclinical studies for the treatment of neuropathic pain, depression, and anxiety disorders. It has been reported to have a high affinity for the sigma-1 receptor, which plays a crucial role in the modulation of pain, mood, and cognition. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.
属性
IUPAC Name |
N-(2,6-diethylphenyl)-4-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-12-6-5-7-13(4-2)15(12)17-16(20)18-10-8-14(19)9-11-18/h5-7,14,19H,3-4,8-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCONIHLOIDCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-4-hydroxypiperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide](/img/structure/B7513364.png)
![4,5-dichloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7513384.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)

![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)




![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)